(5-Bromo-8-chloro-7-methylisoquinolin-1-yl)methanamine
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Overview
Description
(5-Bromo-8-chloro-7-methylisoquinolin-1-yl)methanamine is a heterocyclic aromatic amine compound. It features a unique structure with bromine, chlorine, and methyl substituents on an isoquinoline ring, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-8-chloro-7-methylisoquinolin-1-yl)methanamine typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as palladium on carbon (Pd/C) to facilitate the halogenation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-8-chloro-7-methylisoquinolin-1-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions often use reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: NaOCH₃ in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, (5-Bromo-8-chloro-7-methylisoquinolin-1-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anticancer properties .
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. Researchers are investigating its use in developing new treatments for bacterial infections and cancer .
Industry
In the industrial sector, this compound is used in the production of dyes and pigments due to its stable aromatic structure .
Mechanism of Action
The mechanism of action of (5-Bromo-8-chloro-7-methylisoquinolin-1-yl)methanamine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and disrupt cellular processes in microorganisms, leading to their death. In cancer cells, it may induce apoptosis by interfering with cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-8-methylquinoline: Similar in structure but lacks the chlorine and methanamine groups.
7-Bromo-5-chloroquinolin-8-ol: Contains bromine and chlorine but differs in the position of substituents and lacks the methanamine group.
Uniqueness
What sets (5-Bromo-8-chloro-7-methylisoquinolin-1-yl)methanamine apart is its combination of bromine, chlorine, and methanamine groups on the isoquinoline ring. This unique arrangement provides distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H10BrClN2 |
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Molecular Weight |
285.57 g/mol |
IUPAC Name |
(5-bromo-8-chloro-7-methylisoquinolin-1-yl)methanamine |
InChI |
InChI=1S/C11H10BrClN2/c1-6-4-8(12)7-2-3-15-9(5-14)10(7)11(6)13/h2-4H,5,14H2,1H3 |
InChI Key |
WGYGJHAMQMVVJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CN=C(C2=C1Cl)CN)Br |
Origin of Product |
United States |
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